

NG-497: A Selective Human Adipose Triglyceride Lipase (ATGL) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NG-497	
Cat. No.:	B12394195	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Adipose triglyceride lipase (ATGL), encoded by the PNPLA2 gene, is the rate-limiting enzyme in the hydrolysis of triacylglycerols (TAGs) stored in cellular lipid droplets.[1][2] It catalyzes the initial step of lipolysis, breaking down TAGs into diacylglycerols (DAGs) and free fatty acids.[1][3] The dysregulation of ATGL activity is associated with various metabolic disorders, including insulin resistance, steatohepatitis, and heart disease, making it a promising therapeutic target.[4][5] NG-497 has emerged as the first potent and selective small-molecule inhibitor of human ATGL, offering a valuable tool for studying the physiological and pathophysiological roles of this crucial enzyme.[4][6] This document provides a comprehensive technical overview of NG-497, including its biochemical properties, experimental protocols for its use, and its effects on cellular metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data for **NG-497** based on published studies.

Table 1: In Vitro Inhibitory Activity of NG-497

Parameter	Value	Species	Assay Conditions	Reference
IC50	1 μΜ	Human	Cell lysates of Expi293 cells overexpressing ATGL with radiolabeled triolein as substrate.	[7]
IC50	0.5 μΜ	Human	Inhibition of HSL- independent fatty acid release in SGBS adipocytes.	[4]
Ki	Not explicitly stated, but kinetic analysis performed	Human	Varying substrate concentrations in the absence and presence of NG-497 (0.5 µM).	[4][8]

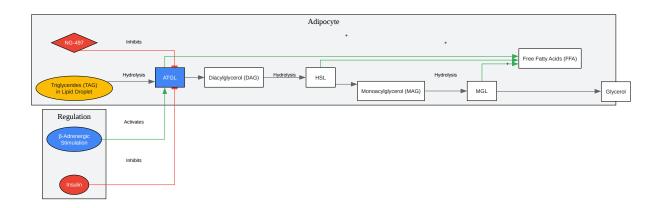
Table 2: Cellular Activity of NG-497

Parameter	Value	Cell Line/Type	Assay Conditions	Reference
IC50 (Fatty Acid Release)	1.5 μΜ	Human SGBS adipocytes	Isoproterenol- stimulated lipolysis.	[4][7][8][9]
IC50 (Glycerol Release)	1.5 μΜ	Human SGBS adipocytes	Isoproterenol- stimulated lipolysis.	[4][7][8][9]
Effective Concentration	≥10 µM	Human SGBS adipocytes	Almost complete abolishment of lipolysis.	[4][8][9]
Effective Concentration	40 μΜ	Primary human adipocytes	Almost complete blockage of forskolin- stimulated lipolysis.	[10]

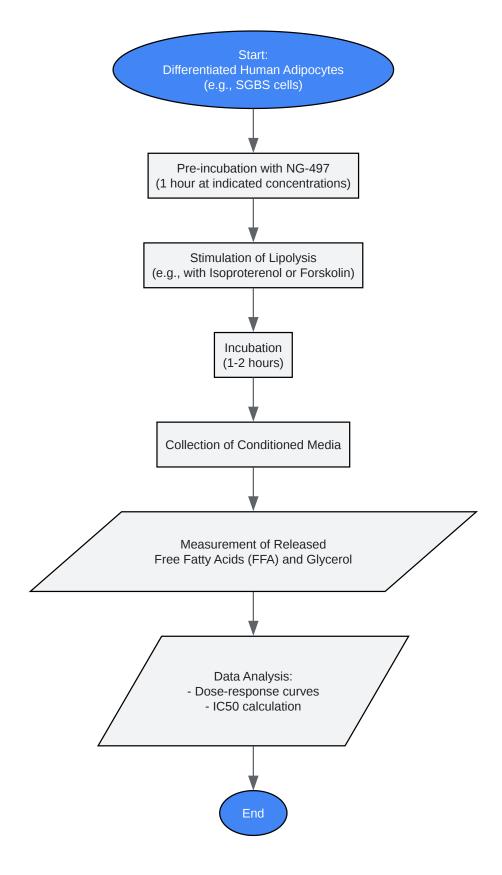
Table 3: Selectivity Profile of NG-497

Lipase/Enzym e	Inhibition	Concentration	Species	Reference
PNPLA1	No significant inhibition	100 μΜ	Human	[7]
PNPLA3	No significant inhibition	100 μΜ	Human	[7]
PNPLA4	No significant inhibition	100 μΜ	Human	[7]
PNPLA5	No significant inhibition	100 μΜ	Human	[7]
Hormone- Sensitive Lipase (HSL)	No significant inhibition	Not specified	Human	[10]
Pancreatic Lipase	No significant inhibition	Not specified	Human	[10]
Lipoprotein Lipase (LPL)	No significant inhibition	Not specified	Human	[10]
Hepatic Lipase (HL)	No significant inhibition	Not specified	Human	[10]
CES2	No significant inhibition	Not specified	Human	[4]
DDHD2	No significant inhibition	Not specified	Human	[4]

Table 4: Species Selectivity of NG-497



Species	ATGL Inhibition at 50 μM	Reference
Human	Active	[4][7][8][9]
Rhesus Monkey	Active	[4][7][8][9]
Mouse	Inactive	[4][7][8]
Rat	< 20%	[4][7][8]
Dog	< 20%	[4][7][8]
Marmoset	< 20%	[4][7][8]
Goat	Inactive	[4][7][8]
Pig	Inactive	[4][7][8]


Signaling Pathways and Experimental Workflows ATGL-Mediated Lipolysis Signaling Pathway

Adipose Triglyceride Lipase (ATGL) is a key regulator of intracellular lipolysis. Its activity is tightly controlled by various signaling pathways. The diagram below illustrates the central role of ATGL in the breakdown of triglycerides and its regulation.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Adipose Triglyceride Lipase Regulation: An Overview PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adipose triglyceride lipase Wikipedia [en.wikipedia.org]
- 4. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [NG-497: A Selective Human Adipose Triglyceride Lipase (ATGL) Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394195#ng-497-as-a-selective-human-atgl-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com